molecular formula C5H12O2 B8700424 (S)-1-Methoxybutan-2-ol

(S)-1-Methoxybutan-2-ol

Cat. No.: B8700424
M. Wt: 104.15 g/mol
InChI Key: CSZZMFWKAQEMPB-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Methoxybutan-2-ol is an organic compound with the molecular formula C5H12O2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methoxybutan-2-ol can be achieved through several methods. One common approach involves the reaction of (S)-2-butanol with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methoxybutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form (2S)-1-methoxybutane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used to substitute the methoxy group.

Major Products Formed

    Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The major product is (2S)-1-methoxybutane.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(S)-1-Methoxybutan-2-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-Methoxybutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-methoxy-2-hydroxypropane: Similar in structure but with one less carbon atom.

    (2S)-1-methoxy-2-hydroxyhexane: Similar in structure but with one more carbon atom.

    (2S)-1-ethoxy-2-hydroxybutane: Similar but with an ethoxy group instead of a methoxy group.

Uniqueness

(S)-1-Methoxybutan-2-ol is unique due to its specific combination of a methoxy and hydroxyl group on a chiral carbon. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

IUPAC Name

(2S)-1-methoxybutan-2-ol

InChI

InChI=1S/C5H12O2/c1-3-5(6)4-7-2/h5-6H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

CSZZMFWKAQEMPB-YFKPBYRVSA-N

Isomeric SMILES

CC[C@@H](COC)O

Canonical SMILES

CCC(COC)O

Origin of Product

United States

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